Isoquinolin-1-yl(phenyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-1-yl(phenyl)methyl benzoate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines an isoquinoline moiety with a benzoate ester, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-yl(phenyl)methyl benzoate typically involves the reaction of isoquinoline derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
- Isoquinoline + Benzoyl Chloride → this compound
This method provides a straightforward approach to synthesizing the compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(phenyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups replacing the benzoate ester.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isoquinolin-1-yl(phenyl)methyl benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Isoquinolin-1-yl(phenyl)methyl benzoate can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which serves as the core structure for many derivatives.
1-Phenylisoquinoline: A similar compound with a phenyl group attached to the isoquinoline ring.
Isoquinolin-1-ylmethyl benzoate: A closely related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
5468-02-0 |
---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] benzoate |
InChI |
InChI=1S/C23H17NO2/c25-23(19-12-5-2-6-13-19)26-22(18-10-3-1-4-11-18)21-20-14-8-7-9-17(20)15-16-24-21/h1-16,22H |
InChI Key |
OBNCXZIUMMLFJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.